Dysprosium selenide

Descripción general

Descripción

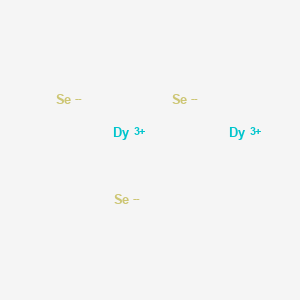

Dysprosium selenide is one of the selenides of dysprosium, with the chemical formula of Dy2Se3 . It crystallizes in the orthorhombic Pnma space group . There are two inequivalent Dy3+ sites. In the first Dy3+ site, Dy3+ is bonded in a 7-coordinate geometry to eight Se2- atoms .

Synthesis Analysis

Dysprosium (III) selenide can be prepared by reacting dysprosium (III) oxide or dysprosium (III) chloride with hydrogen selenide . The reactions are as follows:- 2 DyCl3 + 3 H2Se → Dy2Se3 + 6 HCl It can also be obtained by reacting the elements at high temperatures .

Molecular Structure Analysis

Dysprosium selenide is Stibnite structured and crystallizes in the orthorhombic Pnma space group . There are two inequivalent Dy3+ sites. In the first Dy3+ site, Dy3+ is bonded in a 7-coordinate geometry to eight Se2- atoms . There are a spread of Dy–Se bond distances ranging from 2.96–3.48 Å .Chemical Reactions Analysis

Dysprosium (III) selenide can be prepared by reacting dysprosium (III) oxide or dysprosium (III) chloride with hydrogen selenide . The reactions are as follows:- 2 DyCl3 + 3 H2Se → Dy2Se3 + 6 HCl It can also be obtained by reacting the elements at high temperatures .

Physical And Chemical Properties Analysis

Dysprosium selenide is Stibnite structured and crystallizes in the orthorhombic Pnma space group . There are two inequivalent Dy3+ sites. In the first Dy3+ site, Dy3+ is bonded in a 7-coordinate geometry to eight Se2- atoms . There are a spread of Dy–Se bond distances ranging from 2.96–3.48 Å .Aplicaciones Científicas De Investigación

Low-temperature heat capacity and thermodynamic functions of dysprosium selenide Dy2Se3 :

- This study synthesized dysprosium selenide and measured its heat capacity from 4.85 K to 301.11 K using adiabatic calorimetry.

- The heat capacity showed λ-anomalies and a Schottky anomaly, indicating potential applications in low-temperature thermodynamics and material science (Bespyatov et al., 2020).

Accumulation of weak optical signals and spectral memory in InSe (DY) single crystals :

- The study focused on the effects of doping Indium selenide with dysprosium, revealing unusual electronic and physico-chemical properties.

- This has implications for sensor design and understanding electronic processes in semiconductors (Abdinov & Babaeva, 1995).

Optical characterization of CdSe/Dy3+-doped silica matrices :

- This research explored dysprosium ion doping in silica matrices, revealing an increase in fluorescence intensity in the presence of cadmium selenide nanocrystals.

- This finding is significant for optical applications, including light-emitting devices (Jyothy et al., 2010).

Preliminary study of dysprosium-doped LiMn2O4 spinel cathode materials :

- Dysprosium doping in spinel cathode materials for lithium-ion batteries showed improved reversibility and specific capacity.

- This is relevant for enhancing the performance of rechargeable batteries (Ram, Singhal, & Sharma, 2017).

A unique dysprosium selenoarsenate(iii) exhibiting photocurrent response and slow magnetic relaxation behavior :

- This study presented a dysprosium selenoarsenate compound with unique properties like photocurrent response and magnetic relaxation behavior.

- Such materials could have applications in photonic devices and magnetic storage technologies (Zhou et al., 2017).

Direcciones Futuras

The future directions of Dysprosium selenide research could involve exploring its potential applications in various fields. For instance, the design strategies of transition metal selenide-based catalysts, including Dysprosium selenide, are being explored for potential applications . Additionally, the role of rare earth elements, including Dysprosium, in the energy transition is being studied .

Propiedades

IUPAC Name |

dysprosium(3+);selenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3Se/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKRJHNJTNYZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se-2].[Se-2].[Se-2].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2Se3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923265 | |

| Record name | Dysprosium selenide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium selenide | |

CAS RN |

12020-04-1 | |

| Record name | Dysprosium selenide (Dy2Se3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium selenide (Dy2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium selenide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didysprosium triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)